molecular formula C9H10O2 B1297009 2-Methoxy-5-methylbenzaldehyde CAS No. 7083-19-4

2-Methoxy-5-methylbenzaldehyde

Cat. No.: B1297009
CAS No.: 7083-19-4
M. Wt: 150.17 g/mol
InChI Key: CJVIGQCGJUDKOE-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzaldehyde is an organic aromatic compound that belongs to the family of benzaldehydes. It has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring with an aldehyde functional group (-CHO).

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methoxy-5-methylbenzaldehyde involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with a dialkyl sulfate in the presence of potassium carbonate . This reaction results in the formation of the desired compound through an alkylation process. Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and allows for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions that minimize waste and environmental impact is favored in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-5-methylbenzoic acid.

    Reduction: 2-Methoxy-5-methylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

2-Methoxy-5-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption is achieved through the redox activity of the compound, which interferes with the normal functioning of cellular redox homeostasis and antioxidation pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: An isomer with a hydroxyl group instead of a methoxy group.

    Vanillin: A well-known flavor compound with a similar structure but different functional groups.

    Isovanillin: Another isomer of vanillin with a different arrangement of functional groups.

Uniqueness

2-Methoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIGQCGJUDKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343675
Record name 2-Methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7083-19-4
Record name 2-Methoxy-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7083-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

4-Methylanisole (12.2 g., 0.1 mole) in 300 ml. of methylene chloride was cooled to 0° C. Titanium tetrachloride (3.8 g., 0.2 mole) was added followed by the dropwise addition of 1,1-dichloromethyl methyl ether (13.8 g., 0.12 mole) over 3 minutes. After stirring for 30 minutes at 0° C., the reaction mixture was poured into 600 ml. of water. The aqueous phase was extracted with two further portions of methylene chloride. The combined organic phase/extracts was washed with brine, dried over anhydrous magnesium sulfate and evaporated to yield 2-methoxy-5-methylbenzaldehyde as an oil [15 g., 100%; ir (CH2Cl2) 1678, 1608, 1488 cm-1 ].
Quantity
12.2 g
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reactant
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13.8 g
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3.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methoxy-5-methylbenzaldehyde in the synthesis of aryl [¹⁸F]fluorides?

A1: this compound serves as a precursor in the synthesis of aryl [¹⁸F]fluorides, specifically 3-[¹⁸F]fluoro-4-methylphenol []. This approach involves a multi-step process:

    Q2: Is this compound found naturally, and if so, where?

    A2: Yes, this compound is a natural compound. It has been identified as a major volatile constituent in the leaves of Piper betle L., commonly known as betel pepper []. Headspace solid micro-extraction coupled with GC-MS analysis revealed that this compound constitutes a significant portion (42.89%) of the total essential oils extracted from the leaves.

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